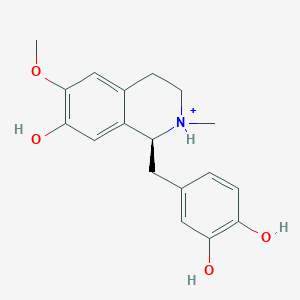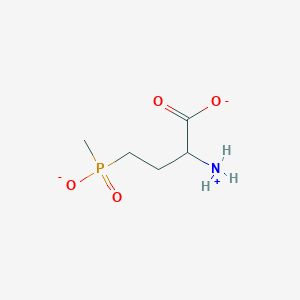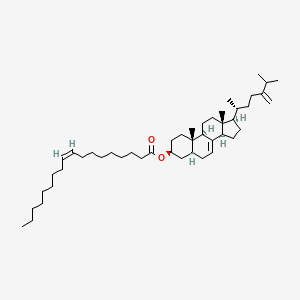
D-beta-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,6-diammoniohexanoate(1+) is an amino-acid cation that is the conjugate acid of 3,6-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate acid of a (3R)-3,6-diaminohexanoic acid.
Applications De Recherche Scientifique
Enzyme Mechanisms and Binding Sites : A study by (Tang, Harms, & Frey, 2002) identified a novel pyridoxal 5'-phosphate binding site in adenosylcobalamin-dependent lysine 5,6-aminomutase, which catalyzes the interconversion of D-lysine and L-beta-lysine. This finding contributes to our understanding of enzyme mechanisms involving D-beta-lysine.
Gene Delivery and Polymer Research : The gene delivery properties of lysine-derived cationic polymers have been investigated. A study by (Eldred et al., 2005) examined the effects of side chain configuration and backbone spacing on these properties, revealing insights into how D-beta-lysine structures influence gene delivery efficiency.
Biocatalysis : In biocatalysis, D-beta-lysine plays a crucial role. For instance, (Anusree, Wendisch, & Nampoothiri, 2016) explored the co-expression of endoglucanase and β-glucosidase in Corynebacterium glutamicum for direct lysine fermentation from cellulose.
Medicinal and Nutritional Aspects : Research by (Friedman & Levin, 2012) delved into the nutritional and medicinal aspects of D-amino acids, including D-beta-lysine, demonstrating their potential in various health-related applications.
Neurobiology and Cell Culture : The role of D-beta-lysine in neurobiology and cell culture was studied by (Hatten, 1981), who investigated the assembly patterns of embryonic mouse cerebellar cells on carbohydrate-derivatized polylysine culture substrata.
Agricultural and Animal Feed Applications : The impact of D-beta-lysine on growth performance and carcass characteristics in broiler chickens was examined in a study by (Ghoreyshi et al., 2019), highlighting its potential use in animal nutrition.
Amino Acid Metabolism in Plants : The catabolism of lysine in plants, a process important for agricultural productivity, was researched by (Arruda, Kemper, Papes, & Leite, 2000), providing insights into plant biochemistry involving lysine derivatives.
Propriétés
Nom du produit |
D-beta-lysine |
|---|---|
Formule moléculaire |
C6H15N2O2+ |
Poids moléculaire |
147.2 g/mol |
Nom IUPAC |
(3R)-3,6-bis(azaniumyl)hexanoate |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/p+1/t5-/m1/s1 |
Clé InChI |
QKEWQOJCHPFEAF-RXMQYKEDSA-O |
SMILES isomérique |
C(C[C@H](CC(=O)[O-])[NH3+])C[NH3+] |
SMILES canonique |
C(CC(CC(=O)[O-])[NH3+])C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)
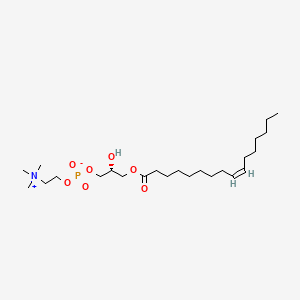
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)
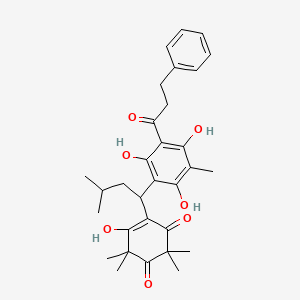

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)
![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
